1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of selective cannabinoid CB1 receptor antagonists. It has been extensively studied for its potential therapeutic effects in various medical conditions, including obesity, addiction, and pain management.
Mecanismo De Acción
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in regulating appetite, pain, and addiction. This leads to the therapeutic effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces food intake and increases energy expenditure, leading to weight loss in animal models. This compound also reduces drug-seeking behavior in animal models of addiction. Additionally, this compound reduces pain sensitivity in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, one limitation is its potential for off-target effects, as it may interact with other receptors or enzymes in the body.
Direcciones Futuras
There are several potential future directions for research on 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, this compound may have potential as a treatment for addiction and pain management in humans. Further research is needed to fully understand the therapeutic potential of this compound and its underlying mechanisms of action.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 2-methyl-6-nitrophenol with ethyl acetoacetate to form 2-ethyl-6-methylphenol. This compound is then reacted with hydrazine hydrate and acetic anhydride to form 1-ethyl-3-hydrazino-2-ethyl-6-methylbenzene. Finally, this compound is reacted with ethyl chloroformate to form the desired product, this compound.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure in animal models. This compound has also been investigated for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in pain management, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Propiedades
IUPAC Name |
1-ethyl-N-(2-ethyl-6-methylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-12-8-6-7-11(3)14(12)16-15(19)13-9-10-18(5-2)17-13/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIOULKXUKAPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NN(C=C2)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.